Centhaquine Citrate: A Novel Mechanism of Action in the Management of Hypovolemic Shock
Centhaquine Citrate: A Novel Mechanism of Action in the Management of Hypovolemic Shock
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hypovolemic shock, a life-threatening condition characterized by inadequate tissue perfusion due to severe blood or fluid loss, necessitates rapid and effective resuscitation to prevent organ failure and mortality.[1] Centhaquine (B1668379) citrate (B86180) has emerged as a first-in-class resuscitative agent with a unique mechanism of action that addresses the complex pathophysiology of hypovolemic shock.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Centhaquine citrate, detailing its molecular interactions, physiological effects, and the supporting preclinical and clinical evidence. The document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this novel therapeutic agent.
Introduction to Hypovolemic Shock
Hypovolemic shock results from a significant reduction in intravascular volume, leading to decreased cardiac output and impaired oxygen delivery to tissues.[1] The body's compensatory mechanisms, primarily mediated by the sympathetic nervous system, involve peripheral vasoconstriction to redirect blood flow to vital organs. However, prolonged and excessive vasoconstriction can lead to microcirculatory dysfunction and further tissue damage. Standard treatment for hypovolemic shock includes controlling the source of fluid loss and rapid volume resuscitation with crystalloids, colloids, and blood products.[3] In many cases, vasopressors are required to maintain mean arterial pressure (MAP), but these agents can have adverse effects, including increased cardiac workload and compromised tissue perfusion.[4]
Centhaquine Citrate: A Dual-Action Adrenergic Modulator
Centhaquine citrate is a quinoline (B57606) derivative that exerts its resuscitative effects through a novel dual-action mechanism involving the modulation of α-adrenergic receptors.[5][6] Unlike traditional vasopressors that primarily target arterial resistance, Centhaquine citrate selectively acts on venous capacitance vessels and the central nervous system to restore hemodynamic stability while preserving tissue perfusion.[4][5]
Peripheral Venoconstriction via α2B-Adrenergic Receptor Agonism
The primary mechanism of Centhaquine citrate involves its agonistic activity on α2B-adrenergic receptors located on venous smooth muscle cells.[6][7] Veins serve as the main capacitance vessels, holding approximately 70% of the total blood volume.[7] Stimulation of venous α2B-adrenergic receptors by Centhaquine citrate induces venoconstriction, which mobilizes the unstressed blood volume from the venous reservoir into the active circulation.[4][7] This increases venous return to the heart, thereby augmenting cardiac preload, stroke volume, and ultimately, cardiac output.[4][7]
Central Sympatholytic Action via α2A-Adrenergic Receptor Agonism
In addition to its peripheral effects, Centhaquine citrate also acts as an agonist at central α2A-adrenergic receptors in the brain.[5][7] Activation of these receptors in the brainstem reduces sympathetic outflow from the central nervous system.[8] This central sympatholytic effect leads to a decrease in arterial vascular resistance, which helps to improve tissue blood perfusion and reduce the afterload on the heart.[5][9] This unique combination of peripheral venoconstriction and central arterial vasodilation distinguishes Centhaquine citrate from conventional vasopressors.[4]
Signaling Pathways
The dual mechanism of action of Centhaquine citrate is mediated by distinct G-protein coupled receptor (GPCR) signaling pathways in the venous vasculature and the central nervous system.
α2B-Adrenergic Receptor Signaling in Venous Smooth Muscle
The α2B-adrenergic receptor is primarily coupled to the Gi/Go family of G-proteins. Upon binding of Centhaquine citrate, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly for vasoconstriction, the Gαi activation triggers the RhoA/Rho-kinase pathway, which increases the phosphorylation of myosin light chain, resulting in smooth muscle contraction and venoconstriction.[7]
α2A-Adrenergic Receptor Signaling in the Central Nervous System
In the central nervous system, the activation of presynaptic α2A-adrenergic receptors by Centhaquine citrate also involves Gi/Go protein coupling.[7] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The reduction in cAMP inhibits the release of norepinephrine (B1679862) from presynaptic neurons, thereby reducing the overall sympathetic tone and promoting vasodilation in the arterial system.[7]
Experimental Protocols
The efficacy and mechanism of action of Centhaquine citrate have been evaluated in various preclinical and clinical studies.
Preclinical Studies
Rat Model of Hemorrhagic Shock
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Animal Model: Male Sprague-Dawley rats.[9]
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Anesthesia: Urethane.[9]
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Instrumentation: Catheters are placed in the femoral artery for blood pressure monitoring and blood withdrawal, and in the left ventricle via the carotid artery for pressure-volume measurements.[9]
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Hemorrhage Induction: Blood is withdrawn from the femoral artery to maintain a mean arterial pressure (MAP) of 35 mmHg for 30 minutes.[9] In some studies, 40% of the total blood volume is withdrawn over 30 or 60 minutes.[10]
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Resuscitation: Animals are resuscitated with Lactated Ringer's solution (equivalent to 100% or 300% of the shed blood volume) or Centhaquine citrate (0.017, 0.05, and 0.15 mg/kg) dissolved in Lactated Ringer's solution.[9] In other protocols, a dose of 0.02 mg/kg is used.[11]
-
Parameters Monitored: Mean arterial pressure (MAP), heart rate, cardiac output, stroke volume, systemic vascular resistance, and blood lactate (B86563) levels are monitored.[9]
Swine Model of Hemorrhagic Shock
-
Animal Model: Landrace-Large White pigs.[12]
-
Hemorrhage Induction: Stepwise blood withdrawal (18 mL/min) from the internal jugular vein until MAP decreases to 40-45 mmHg.[12][13]
-
Resuscitation: Animals receive either lactated Ringer's solution or a combination of Centhaquine citrate (0.015 mg/kg) and lactated Ringer's solution until MAP reaches 90% of the baseline.[14]
-
Parameters Monitored: Hemodynamic parameters and survival rates are assessed.[14]
Clinical Studies
Phase III Multicentric, Randomized, Controlled Study
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Patient Population: Patients with hypovolemic shock with a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate levels of ≥ 2 mmol/L.[15][16]
-
Inclusion Criteria: Age ≥ 18 years, SBP ≤ 90 mmHg, blood lactate ≥ 2 mmol/L, and receiving standard of care.[15][17]
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Exclusion Criteria: Terminal illness, altered consciousness not due to hypovolemic shock, known pregnancy, prior cardiopulmonary resuscitation, and certain pre-existing systemic diseases.[17]
-
Treatment Protocol: Patients are randomized (2:1 ratio) to receive either Centhaquine citrate (0.01 mg/kg) in 100 mL of normal saline infused over 1 hour, or a placebo (100 mL of normal saline).[15][16] All patients receive the standard of care for hypovolemic shock.[15][16]
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Primary Endpoints: Changes in systolic and diastolic blood pressure, blood lactate levels, and base deficit.[16]
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Secondary Endpoints: Amount of fluids and vasopressors administered, duration of hospital stay, and 28-day all-cause mortality.[16]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of Centhaquine citrate.
Table 1: Preclinical Efficacy of Centhaquine Citrate in Animal Models of Hemorrhagic Shock
| Parameter | Animal Model | Control Group | Centhaquine Group | p-value | Reference |
| Survival Time (min) | Rat | 78 ± 10 | 387 ± 39 | <0.05 | [9] |
| Blood Lactate (mmol/L) at 60 min post-resuscitation | Rat | 10.20 ± 0.61 | 4.08 ± 0.28 | <0.05 | [9] |
| Change in MAP (%) | Rat | -29% | +59% | <0.05 | [9] |
| Change in Cardiac Output (%) | Rat | -28% | +180% | <0.05 | [9] |
| 24-hour Survival | Swine | 3/10 | 10/10 | 0.002 | [14] |
| Time to Target MAP (min) | Swine | 36.88 ± 3.26 | 7.10 ± 0.97 | <0.001 | [14] |
| Total Fluids for Resuscitation (mL) | Swine | Significantly Higher | Significantly Lower | <0.001 | [14] |
Table 2: Clinical Efficacy of Centhaquine Citrate in Patients with Hypovolemic Shock (Phase III Study)
| Parameter | Control Group (n=34) | Centhaquine Group (n=71) | p-value | Reference |
| 28-day All-Cause Mortality | 11.76% | 2.94% | 0.037 | [18] |
| Shock Index at 1 hour | Higher | Significantly Lower | 0.0320 | [16] |
| Shock Index at 4 hours | Higher | Significantly Lower | 0.0494 | [16] |
| Improvement in Blood Lactate | 46.9% of patients | 69.3% of patients | 0.03 | [4] |
| Improvement in Base Deficit | 43.7% of patients | 69.8% of patients | 0.01 | [4] |
| SBP > 110 mmHg at 24 hours | 59.38% of patients | 81.82% of patients | 0.00842 | [18] |
Conclusion
Centhaquine citrate represents a significant advancement in the management of hypovolemic shock. Its unique dual mechanism of action, involving peripheral venoconstriction through α2B-adrenergic agonism and a central sympatholytic effect via α2A-adrenergic agonism, distinguishes it from currently available resuscitative agents.[5][7] This combination of effects leads to an increase in cardiac output and restoration of mean arterial pressure without compromising tissue perfusion.[4][9] Preclinical and clinical data have consistently demonstrated the efficacy of Centhaquine citrate in improving hemodynamic parameters, reducing lactate levels, and ultimately, improving survival in hypovolemic shock.[1][9][18] The detailed understanding of its mechanism of action, supported by robust experimental evidence, positions Centhaquine citrate as a promising and valuable therapeutic option for this critical condition. Further research may explore its potential utility in other forms of shock.[4]
References
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- 14. Centhaquin improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A multicentric, randomized, controlled phase III study of centhaquine (Lyfaquin ® ) as a resuscitative agent in hypovolemic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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